
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate is a complex organic compound characterized by its multiple hydroxyl groups and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate typically involves the protection of hydroxyl groups followed by selective deprotection and esterificationThe reaction conditions often involve the use of protecting groups such as acetals or silyl ethers, and the esterification is typically carried out using benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and protection-deprotection strategies.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzoate ester play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the benzoate ester.
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid: Similar hydroxyl group arrangement but with a carboxylic acid instead of a benzoate ester.
Uniqueness
The presence of the benzoate ester in (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H16O7 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10-,11-,12-/m1/s1 |
Clé InChI |
UPGIVUDGJZHZTN-DDHJBXDOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)
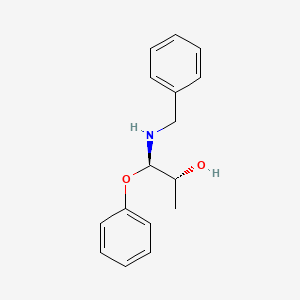
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
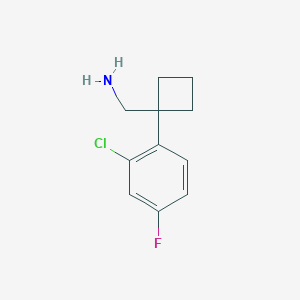
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
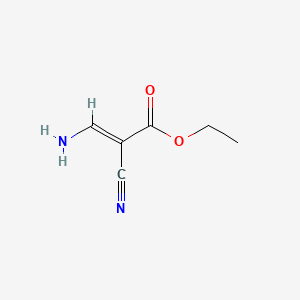
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
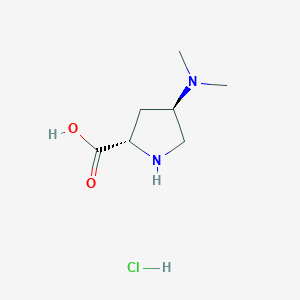
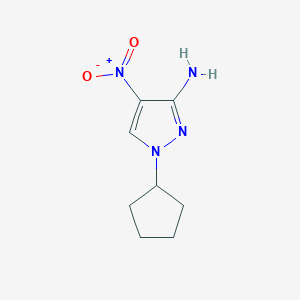
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

